Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride
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Overview
Description
The compound “Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride” is a complex organic molecule. It contains an ethyl group, an aminomethyl group, a hydroxyl group, a cyclobutane ring, a carboxylate group, and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclobutane ring, a four-membered carbon ring, is a notable feature. The aminomethyl group is likely attached to one of the carbons in the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aminomethyl and hydroxyl groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Heterocycles and Building Blocks
Research has demonstrated the synthesis of polyfunctionalized heterocyclic compounds through reactions of chloroacetylated β-enamino compounds, showcasing the reactivity of compounds similar to Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride. This includes the preparation of derivatives from β-amino α,β-unsaturated ketones, highlighting the compound's potential as a versatile synthetic intermediate for creating heterocycles (Braibante et al., 2002). Furthermore, a method for multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, using ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate, showcases the application of such compounds in creating a variety of functional materials (Ryabukhin et al., 2018).
Enzymatic Polymerization and Bioconjugation
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradish peroxidase as a catalyst, achieved in the presence of cyclodextrin at room temperature. This process exemplifies the use of cyclobutane derivatives in enzymatic polymerization, contributing to the development of cross-linked polymers (Pang et al., 2003). Additionally, the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media has been studied using compounds like this compound, further understanding the bioconjugation processes (Nakajima & Ikada, 1995).
Synthesis and Structural Studies
The synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments demonstrates the potential of cyclobutane derivatives in creating complex bicyclic structures with amino acid fragments, indicating their importance in the synthesis of biologically active compounds (Vlasova et al., 2015). Moreover, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates highlight the use of these compounds in creating new polymeric materials with potential applications in various industries (Drujon et al., 1993).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)6-3-8(11,4-6)5-9;/h6,11H,2-5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPZVQDPMXZWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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